molecular formula C17H18FNO4S B6413170 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1262008-14-9

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6413170
CAS RN: 1262008-14-9
M. Wt: 351.4 g/mol
InChI Key: XKROQIAEKRSLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (4-tBSFBA) is a fluorinated benzoic acid derivative that has been widely used in the scientific community due to its versatile applications. It is a valuable intermediate in the synthesis of various compounds and has been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for the enzyme tyrosine aminotransferase (TAT), which plays a role in the metabolism of tyrosine and is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of various drugs on the enzyme. It has also been used to study the effects of various compounds on the enzyme phospholipase A2 (PLA2), which is involved in the metabolism of phospholipids and is involved in the regulation of cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it has been suggested that it may act as an inhibitor of the enzyme tyrosine aminotransferase (TAT). The mechanism of action is thought to involve the binding of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction of tyrosine to its products. In addition, it has been suggested that 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% may also act as an inhibitor of the enzyme phospholipase A2 (PLA2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been suggested that it may have a role in the regulation of cell signaling pathways. In addition, it has been suggested that it may have an anti-inflammatory effect and may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethyl acetate. In addition, it is not very soluble in organic solvents and must be heated to high temperatures in order to dissolve.

Future Directions

The future directions for 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are numerous. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential use in the treatment of diseases. Another potential direction is to explore the use of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as a substrate for other enzymes, such as those involved in the metabolism of lipids or proteins. Finally, further research could be conducted to explore the potential use of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of other compounds.

Synthesis Methods

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is achieved by a multi-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride (4-tBSCl) with 2-fluorobenzoic acid (2-FBA) in the presence of a base such as sodium hydroxide. This reaction produces 4-t-butylsulfamoylphenyl-2-fluorobenzoic acid (4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%). The second step involves the purification of the product, which is achieved by recrystallization in a solvent such as ethyl acetate. The final step involves the isolation of the pure product by filtration or vacuum distillation.

properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKROQIAEKRSLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid

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